molecular formula C23H24N4O2 B2607997 N-benzhydryl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide CAS No. 2034524-28-0

N-benzhydryl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide

Cat. No.: B2607997
CAS No.: 2034524-28-0
M. Wt: 388.471
InChI Key: AXNVPBHIHHIDNT-UHFFFAOYSA-N
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Description

N-benzhydryl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzhydryl group and a pyrimidin-4-yloxy moiety.

Scientific Research Applications

N-benzhydryl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions.

    Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Pyrimidin-4-yloxy Moiety: The pyrimidin-4-yloxy group is attached through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput synthesis techniques and the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-benzhydryl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-benzhydryl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide can be compared with other similar compounds, such as:

    Pyridine Derivatives: These compounds share a similar pyridine ring structure but differ in their substituents and overall properties.

    Piperidine Derivatives: Compounds with a piperidine ring but different substituents can be compared to highlight the unique properties of this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzhydryl-3-pyrimidin-4-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c28-23(27-15-7-12-20(16-27)29-21-13-14-24-17-25-21)26-22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,13-14,17,20,22H,7,12,15-16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNVPBHIHHIDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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